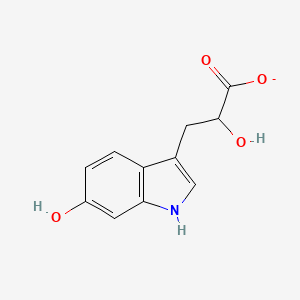

3-(6-Hydroxyindol-3-yl)lactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

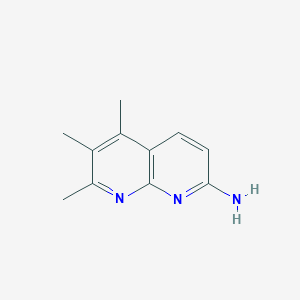

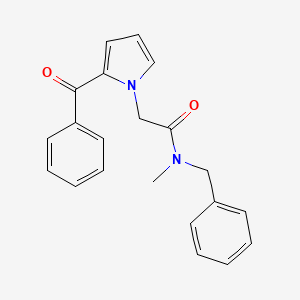

3-(6-hydroxyindol-3-yl)lactate is the hydroxy monocarboxylic acid anion that is the conjugate base of 3-(6-hydroxyindol-3-yl)lactic acid. It derives from a lactate. It is a conjugate base of a 3-(6-hydroxyindol-3-yl)lactic acid.

Wissenschaftliche Forschungsanwendungen

Applications in Catalysis and Material Synthesis

3-(6-Hydroxyindol-3-yl)lactate is a compound that has seen varied applications in scientific research, particularly in the fields of catalysis and material synthesis. For instance, studies have shown its involvement in the conversion of sugars to lactic acid and methyl lactate, which are valuable in producing biodegradable plastics and eco-friendly solvents. Specifically, zeolites like H-USY have demonstrated high catalytic activity in converting triose-sugars directly to methyl lactate and lactic acid, providing near quantitative yields for these isomerizations (West et al., 2010).

Importance in Chemical Synthesis

The compound also plays a crucial role in lactonization processes, an essential step in synthesizing various natural products. Research has highlighted its efficiency in the lactonization of ω-hydroxycarboxylic acids, resulting in the production of monoolides, diolides, triolides, and tetraolides (Min‐Jung Kim et al., 2009).

Biodegradability and Bioplastics

Furthermore, its significance extends to the study of biodegradability and bioplastics, with a focus on polyesters containing 3-hydroxypropionate monomers. These studies have shed light on how incorporating 3-hydroxypropionate monomers can modulate the physical properties of polyesters, making them less crystalline and more suitable for various applications (Andreeßen & Steinbüchel, 2010).

Structural and Luminescence Studies

In the realm of structural and luminescence studies, the binding interactions of lactate with other compounds have been explored. For example, research has delved into the nature of ternary complexes formed by lactate with europium, gadolinium, or ytterbium cationic complexes. Such studies are crucial in understanding the luminescent and structural characteristics of these complexes (Dickins et al., 2002).

Enzymatic Biofuel Cells

Lastly, the compound has been investigated in the context of enzymatic biofuel cells. Specifically, research has been conducted on lactate/O2 biofuel cells, where lactate serves as a fuel, highlighting its potential as a biomarker and energy source in biofuel cell technology (Shitanda et al., 2019).

Eigenschaften

Produktname |

3-(6-Hydroxyindol-3-yl)lactate |

|---|---|

Molekularformel |

C11H10NO4- |

Molekulargewicht |

220.2 g/mol |

IUPAC-Name |

2-hydroxy-3-(6-hydroxy-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C11H11NO4/c13-7-1-2-8-6(3-10(14)11(15)16)5-12-9(8)4-7/h1-2,4-5,10,12-14H,3H2,(H,15,16)/p-1 |

InChI-Schlüssel |

QVXYTCLWWRPFPW-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC2=C(C=C1O)NC=C2CC(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)

![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)

![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)

![N-[(E)-[4-(2,3-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide](/img/structure/B1242912.png)